Lipophilicity Advantage Over 5-Iodo Regioisomer
The target compound exhibits a calculated LogP value of 3.17530, which is 0.235 higher than that of its 5-iodo regioisomer (2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone, CAS 886502-65-4), which has a LogP of 2.94 [1]. This quantitative difference indicates that the ortho-iodo substitution pattern of the 6-iodo compound enhances lipophilicity, a key parameter influencing passive membrane permeability and bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.17530 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone (LogP 2.94) |
| Quantified Difference | ΔLogP = 0.235 |
| Conditions | Calculated LogP values from ChemSrc database |
Why This Matters
A higher LogP value can translate to improved membrane permeability in cellular assays, making this compound a more suitable candidate for optimizing the pharmacokinetic profile of lead compounds.
- [1] ChemSrc. 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone. CAS 886502-65-4. https://m.chemsrc.com/baike/1487593.html View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
